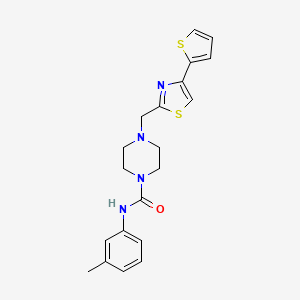

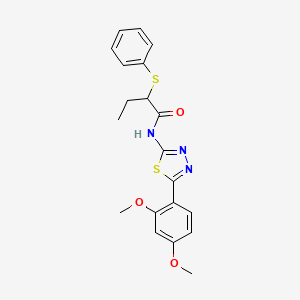

5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which may share some similarities in chemical structure and properties. For instance, the first paper describes the synthesis of a compound with a bromo, methoxy, and carboxamide group, which are also present in the compound of interest . The second paper discusses a series of benzotriazole carboxamide derivatives, which indicates a focus on compounds with potential biological activities, such as antiemetic and gastroprokinetic activities .

Synthesis Analysis

The synthesis of related compounds involves several steps, including nucleophilic substitution, regioselective reactions, and bromination . The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is achieved through a series of reactions starting from difluoropyridine carboxylate, with a key step being the regioselective methoxylation and subsequent bromination to introduce the bromo group . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

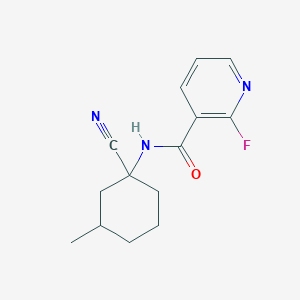

The molecular structure of the compound of interest would likely feature a benzothiazole moiety, a thiophene ring, and a carboxamide group, based on its name. The presence of a bromo group suggests potential for further substitution reactions, and the prop-2-ynyl group indicates the presence of an alkyne, which could be involved in various chemical reactions such as cycloadditions or coupling reactions.

Chemical Reactions Analysis

While the specific chemical reactions of 5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide are not discussed, the papers provide insights into the types of reactions that similar compounds may undergo. For example, the presence of a methoxy group could be involved in nucleophilic substitution reactions, and the bromo group could be a site for further functionalization . The carboxamide group is a common feature in bioactive compounds and could be involved in hydrogen bonding and other interactions relevant to biological activity .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- High Singlet Oxygen Quantum Yield Compounds : A study on zinc phthalocyanine derivatives, which share structural motifs with the compound , highlights their utility in photodynamic therapy due to their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These characteristics make them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimalarial Activity

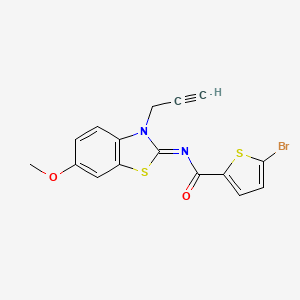

- Benzothiophene Carboxamide Derivatives : Research into bromo-benzothiophene carboxamide derivatives, similar in structure to the compound of interest, has demonstrated potent inhibitory effects against Plasmodium falciparum and Plasmodium berghei, indicating their potential as effective antimalarials (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Novel Compound Synthesis

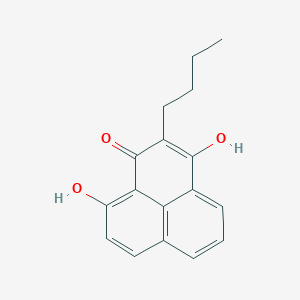

- Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study on the synthesis of novel compounds, including benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, indicates the potential for these compounds to act as COX-2 inhibitors with significant analgesic and anti-inflammatory activities. This suggests that structurally related compounds, including the one , could be synthesized for similar purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidopaminergic Properties

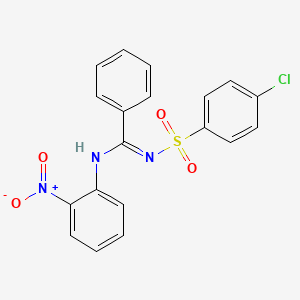

- Potential Antipsychotic Agents : Research on benzamide derivatives, including structures related to the compound , has explored their antidopaminergic properties, demonstrating their potential as potent antipsychotic agents with low propensity to induce extrapyramidal side effects (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Cell Adhesion Inhibition

- Inhibition of Cell Adhesion : Studies have identified compounds, including benzo[b]thiophene- and benzofuran-2-carboxamides, that inhibit cell adhesion by targeting adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This suggests potential applications in treating inflammatory diseases (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Orientations Futures

The future directions for research on “5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity .

Propriétés

IUPAC Name |

5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S2/c1-3-8-19-11-5-4-10(21-2)9-13(11)23-16(19)18-15(20)12-6-7-14(17)22-12/h1,4-7,9H,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJVXGZOFDFXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)

![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2563690.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2563702.png)